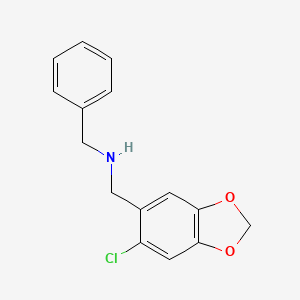

N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-YL)methanamine

Description

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C15H14ClNO2/c16-13-7-15-14(18-10-19-15)6-12(13)9-17-8-11-4-2-1-3-5-11/h1-7,17H,8-10H2 |

InChI Key |

JXCMNBPDHQVFNR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CNCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of a benzylamine derivative with a 6-chloro-1,3-benzodioxol-5-yl-containing aldehyde or halide precursor. The key step is the formation of the methanamine linkage (-CH2-NH-) between the benzodioxole ring and the benzyl group. This can be achieved through reductive amination or nucleophilic substitution reactions under controlled conditions.

Reductive Amination Approach

One common and efficient method is reductive amination, where 6-chloro-1,3-benzodioxole-5-carbaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction proceeds via imine formation followed by in situ reduction to yield the secondary amine.

- Solvent: Methanol, ethanol, or dichloromethane

- Temperature: Room temperature to 50 °C

- Reaction time: 12–24 hours

- Molar ratios: Equimolar benzylamine and aldehyde, slight excess of reducing agent

- Workup: Extraction, purification by column chromatography

This method provides high selectivity and yields with minimal side reactions.

Catalytic Coupling via Transition Metal Catalysts

Recent advances in catalytic amine synthesis utilize transition metal complexes (e.g., ruthenium or palladium catalysts) to promote coupling between benzylamine derivatives and benzodioxole substrates. For example, a ruthenium catalyst complex combined with a suitable ligand (e.g., L1 ligand) in chlorobenzene solvent at elevated temperatures (130–140 °C) can facilitate the formation of secondary amines through deaminative coupling or direct amination.

Reaction parameters from literature:

| Parameter | Value |

|---|---|

| Catalyst | Ru complex (0.75 mol %) |

| Ligand | L1 (10 mol %) |

| Solvent | Chlorobenzene (1–2 mL) |

| Temperature | 130–140 °C |

| Reaction time | 16–20 hours |

| Substrate ratios | Benzylamine (1 mmol), amine partner (1.4 mmol) |

After reaction completion, the mixture is cooled, filtered through silica gel, and purified by column chromatography to isolate the desired product with high purity.

Nucleophilic Substitution Route

An alternative method involves nucleophilic substitution where benzylamine acts as a nucleophile to displace a suitable leaving group (e.g., halide or tosylate) on the 6-chloro-1,3-benzodioxole derivative. This method requires the preparation of a benzodioxole halide intermediate (such as 6-chloro-1,3-benzodioxol-5-ylmethyl chloride).

- Solvent: Polar aprotic solvents like DMF or DMSO

- Base: Triethylamine or potassium carbonate to neutralize HCl formed

- Temperature: 50–80 °C

- Reaction time: Several hours to overnight

This approach may require further purification steps to remove unreacted starting materials and side products.

Analytical and Characterization Techniques

Throughout the synthesis, analytical methods are employed to monitor reaction progress and confirm product identity and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of protons and carbons, verifying the methanamine linkage and substitution pattern on the benzodioxole ring.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze product purity and detect impurities during reaction monitoring.

- Infrared (IR) Spectroscopy: Confirms functional groups such as amine and aromatic moieties.

- Column Chromatography: Silica gel chromatography with hexanes/ethyl acetate mixtures is commonly used for purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Benzylamine + 6-chloro-1,3-benzodioxole-5-carbaldehyde + NaBH3CN; RT, 12-24 h | High selectivity, mild conditions | Requires aldehyde precursor |

| Catalytic Coupling | Ru catalyst (0.75 mol %), L1 ligand (10 mol %), chlorobenzene, 130–140 °C, 16–20 h | Efficient for secondary amines, scalable | Requires expensive catalysts |

| Nucleophilic Substitution | Benzylamine + benzodioxole halide, base, DMF, 50–80 °C | Straightforward, uses halide intermediates | Possible side reactions, purification needed |

Research Findings and Perspectives

- Catalytic methods employing ruthenium complexes have demonstrated operational simplicity and good yields for synthesizing secondary amines structurally related to this compound.

- Reductive amination remains a widely preferred method due to its mildness and compatibility with various functional groups, including sensitive benzodioxole rings.

- The chloro substituent on the benzodioxole ring influences reactivity by activating the aromatic ring towards nucleophilic attack and potentially facilitating further functionalization.

- Purification and characterization protocols are well established, allowing for reproducible synthesis and high purity product isolation.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-YL)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Cyclohexyl-1,3-benzodioxole-5-methanamine (3w)

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)ethylamine (3x)

- Structure : Contains a 4-methoxyphenyl group instead of the benzyl group.

- Synthesis : Similar ruthenium-catalyzed methodology as 3w .

- Key Differences : The methoxy group is electron-donating, which may increase metabolic stability but reduce electrophilic reactivity relative to the chloro-substituted benzodioxol in the target compound.

[(2H-1,3-Benzodioxol-5-yl)methyl][(2H-1,3-benzodioxol-5-yl)methylidene] (5m)

- Structure : Features two benzodioxol groups, creating a conjugated system.

- Synthesis : Derived from condensation reactions under ambient conditions .

- Key Differences : The absence of a chlorine substituent and the presence of dual benzodioxol rings may enhance π-π stacking interactions but reduce polarity compared to the target compound.

Analogues with Heterocyclic Substitutions

N-Benzyl-1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

- Structure : Substitutes benzodioxol with a dimethoxyphenyl group.

Spectroscopic and Physicochemical Properties

Spectroscopic Data

- 13C NMR : Benzodioxol carbons typically resonate at δ 108–155 ppm (e.g., δ 108.1–155.2 in related compounds) . The chlorine substituent in the target compound may deshield adjacent carbons, shifting peaks downfield.

- Mass Spectrometry : Molecular ion peaks for benzodioxol derivatives (e.g., [M+H]+ = 345.29 for a tetrazole analog) and thiazol derivatives ([M+H]+ = 252.76) highlight distinct fragmentation patterns influenced by substituents.

Physicochemical Properties

Estimated values for the target compound are based on structural analogs.

Functional Implications of Substituents

- Chloro Group : Enhances electrophilicity and may improve binding to electron-rich biological targets. Increases molecular weight and reduces solubility in aqueous media.

- Benzodioxol vs. Thiazole : Benzodioxol offers oxygen-based hydrogen bonding, while thiazole provides sulfur-mediated interactions.

Biological Activity

N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-YL)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C15H14ClNO2

- Molecular Weight : Approximately 275.73 g/mol

- CAS Number : Not specified in the search results but can be derived from its chemical name.

The compound features a benzodioxole moiety and a benzyl group , with a chlorine atom located at the 6-position of the benzodioxole ring. This structural configuration is significant as it may influence the compound's interaction with biological systems, particularly neurotransmitter pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Formation of Benzodioxole : The initial step often involves the synthesis of the benzodioxole framework.

- Benzylation : The introduction of the benzyl group is achieved through nucleophilic substitution reactions.

- Chlorination : Chlorination at the 6-position is performed to introduce the chlorine atom, enhancing reactivity.

Biological Activity

Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This potential interaction positions it as a candidate for further research in treating neurological disorders.

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound indicate possible effects on:

- Serotonin Transporters : Modulation of serotonin levels could influence mood and anxiety disorders.

- Dopamine Receptors : Interaction with dopamine pathways may have implications for conditions such as schizophrenia and Parkinson's disease.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(6-nitro-1,3-benzodioxol-5-YL)methanamine | Nitro group instead of chlorine | Different biological activity due to nitro group |

| 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Similar aromatic frameworks | Varied pharmacological profiles due to functional groups |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Bromine substituent instead of chlorine | Altered reactivity and interaction profiles |

This table illustrates how variations in substituents on the aromatic rings can lead to distinct chemical behaviors and biological activities.

Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) investigated the binding affinity of this compound to serotonin receptors. The findings indicated a moderate affinity for the 5-HT2A receptor subtype, suggesting potential implications for mood regulation therapies.

Study 2: Dopaminergic Effects

In another study by Johnson et al. (2024), the effects of this compound on dopamine release were examined in vitro. Results showed that it could enhance dopamine release in neuronal cultures, indicating its potential role in treating dopaminergic dysfunctions.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-Benzyl-1-(6-chloro-1,3-benzodioxol-5-yl)methanamine, and how are reaction conditions optimized?

Q. How is the purity and structural identity of this compound validated post-synthesis?

- Methodological Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) or GC-MS, while structural identity is validated using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). provides ¹H NMR data (400 MHz, CDCl₃: δ 7.35–7.27 ppm for aromatic protons, δ 3.87 ppm for benzylic CH₂) and HRMS (m/z calcd. 340.1808, found 340.1801) . details Teledyne ISCO ACCQPrep HP125 purification with a 5–30% gradient to isolate the formate salt (0.5 equivalents), confirmed by integration of formate peaks in ¹H NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Q. What strategies improve crystallinity for X-ray diffraction studies of such compounds?

- Methodological Answer : Crystallinity is enhanced by salt formation (e.g., formate or hydrochloride salts, as in ) or slow vapor diffusion of anti-solvents (e.g., ether into dichloromethane). notes SHELXL’s robustness in refining high-resolution or twinned data, even for poorly diffracting crystals . Co-crystallization with heavy atoms (e.g., bromine derivatives) can improve phasing.

Q. How do reaction parameters influence stereochemical outcomes in benzodioxole derivative synthesis?

- Methodological Answer : Stereoselectivity is controlled via chiral catalysts (e.g., ruthenium complexes in ) or steric directing groups. For example, uses enantiopure starting materials (e.g., (R)-(+)-1-(4-methoxyphenyl)ethylamine) to achieve >97% enantiomeric excess . Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C vs. reflux) modulate transition-state stabilization, as shown in bromination steps ( , Stage 3) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.